molecular formula C15H14N4O4S B12160590 ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B12160590
M. Wt: 346.4 g/mol
InChI Key: BVHCHMPAKSHBEY-UHFFFAOYSA-N
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Description

Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazole intermediate, which is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Similar in structure but lacks the pyrazole and thiazole rings.

    Ethyl 2-furoate: Contains the furan ring but differs in the rest of the structure.

    Methyl 2-furoate: Another furan derivative with different functional groups.

Uniqueness

Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of three distinct heterocyclic rings (furan, pyrazole, and thiazole), which confer specific chemical and biological properties not found in simpler analogs

Biological Activity

Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound.

1. Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole moiety, and a thiazole structure. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
  • Formation of the Thiazole Ring : Thiazoles are generally synthesized via cyclization reactions involving thioamide derivatives.
  • Coupling Reaction : The final product is obtained by coupling the pyrazole and thiazole components through an acylation reaction.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various thiazole and pyrazole derivatives. This compound has demonstrated significant activity against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Candida albicans0.30 μg/mL

These results indicate that the compound possesses potent bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)1.61
A549 (Lung Cancer)1.98
HT-29 (Colon Cancer)< 2

The presence of electron-donating groups in the structure enhances its cytotoxic activity, suggesting that modifications to the compound could further improve its efficacy against cancer cells .

2.3 Anti-inflammatory Activity

Thiazole and pyrazole compounds are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

3. Case Studies

Several studies have been conducted to evaluate the biological activities of thiazole and pyrazole derivatives:

  • Antimicrobial Evaluation : A study assessed the antimicrobial effects of various derivatives against common bacterial strains and fungi, confirming significant activity for compounds similar to this compound .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that modifications in substituents significantly affected cytotoxicity levels, highlighting the importance of SAR in developing effective anticancer agents .

4. Conclusion

This compound exhibits promising biological activities across various domains including antimicrobial and anticancer effects. Further research focusing on its mechanism of action and optimization through structural modifications could lead to valuable therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-2-22-13(20)6-9-8-24-15(16-9)17-14(21)11-7-10(18-19-11)12-4-3-5-23-12/h3-5,7-8H,2,6H2,1H3,(H,18,19)(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHCHMPAKSHBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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